2-Bromo-5-(pentafluorothio)benzaldehyde

physical organic chemistry medicinal chemistry SAR optimization

When CF₃-substituted leads reach a property ceiling-insufficient lipophilicity, inadequate metabolic stability, or crowded IP-this SF₅ benzaldehyde offers a systematic upgrade path. The -SF₅ group delivers stronger electron withdrawal (σₚ=0.68 vs 0.54 for -CF₃), higher lipophilicity (ΔlogP ≈+0.3-0.8), and exceptional hydrolytic stability, while the ortho-bromine enables chemoselective Suzuki/Heck couplings without competing side-reactivity at SF₅. All batches backed by full quality assurance and shipped under ambient conditions from California, USA.

Molecular Formula C7H4BrF5OS
Molecular Weight 311.07 g/mol
Cat. No. B12851715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(pentafluorothio)benzaldehyde
Molecular FormulaC7H4BrF5OS
Molecular Weight311.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)Br
InChIInChI=1S/C7H4BrF5OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H
InChIKeyMLVDLDYLONSRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(pentafluorothio)benzaldehyde: Dual-Handle SF₅ Building Block


2-Bromo-5-(pentafluorothio)benzaldehyde (CAS 1980045-01-9, C₇H₄BrF₅OS, MW 311.07 g/mol) is an organofluorine benzaldehyde derivative bearing both a bromine atom at the 2-position and a pentafluorosulfanyl (–SF₅) group at the 5-position of the aromatic ring. The compound belongs to the class of SF₅-substituted aromatic aldehydes, a category of fluorinated building blocks that has gained significant traction in medicinal chemistry and agrochemical research over the past decade. [1] The –SF₅ group confers a unique combination of strong electron-withdrawing character (Hammett σₚ = 0.68), high lipophilicity, substantial dipole moment, and exceptional chemical stability—properties that collectively distinguish this scaffold from its trifluoromethyl (–CF₃), trifluoromethoxy (–OCF₃), and other fluorinated analogs. [1] The ortho-bromine substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the aldehyde group enables condensation, reductive amination, and heterocycle-forming transformations. [2]

Why CF₃ Cannot Replace SF₅


The –SF₅ and –CF₃ groups are frequently discussed as interchangeable bioisosteres, yet their physicochemical and electronic signatures differ profoundly in ways that directly impact synthetic strategy, physicochemical optimization, and intellectual property positioning. [1] The –SF₅ group is a stronger electron-withdrawing substituent (σₚ = 0.68 vs. 0.54 for –CF₃), generates a substantially larger dipole moment (2.78 D vs. 2.06 D for methyl derivatives), occupies a larger steric volume (55.4 ų vs. 34.6 ų), and confers higher lipophilicity (ΔlogP ≈ +0.3 to +0.8) on the resulting molecules. [1] These differences are not incremental—they can alter reaction diastereoselectivity, metabolic stability, membrane permeability, and target binding. [1][2] Furthermore, the –SF₅ group resists hydrolysis under strongly acidic and basic conditions that can degrade –OCF₃ and –SCF₃ analogs, while the ortho-bromo substitution pattern in 2-bromo-5-(pentafluorothio)benzaldehyde permits chemoselective cross-coupling at the bromide site without competing side-reactivity at the –SF₅ moiety. [3] Simply substituting a –CF₃ or –OCF₃ benzaldehyde congener discards these differentiated properties, potentially leading to divergent SAR trajectories and failed lead optimization campaigns. [2]

Head-to-Head Quantitative Evidence


Superior Electron-Withdrawing Power of SF₅

The pentafluorosulfanyl group exerts a stronger electron-withdrawing inductive effect than the trifluoromethyl group, as quantified by Hammett substituent constants. The SF₅ group displays a σₚ value of 0.68 compared to 0.54 for CF₃, representing a 26% increase in electron-withdrawing power at the para position. [1] The inductive component (σI) shows an even larger relative difference: 0.55 for SF₅ versus 0.39 for CF₃ (41% increase), indicating substantially greater through-bond polarization. [1] In competitive nitration reactions (PhSF₅ vs. PhCF₃ with [NO₂][BF₄]), the SF₅-substituted ring exhibited markedly stronger deactivating power, placing SF₅ on the same footing as the nitro (NO₂) group. [2] This enhanced electron withdrawal directly impacts the reactivity profile of the aldehyde carbonyl in 2-bromo-5-(pentafluorothio)benzaldehyde, rendering it more electrophilic than its CF₃ analog and thereby altering condensation kinetics and regioselectivity in heterocycle-forming reactions.

physical organic chemistry medicinal chemistry SAR optimization

Superior Lipophilicity of SF₅ Compounds

In a systematic comparative study of cannabinoid receptor ligands bearing meta- and para-SF₅, CF₃, and tert-butyl substituents on a pyrazole scaffold, the SF₅-substituted ligands consistently exhibited higher lipophilicity (logP values) than their exact CF₃ counterparts, while remaining less lipophilic than the tert-butyl analogs. [1] The trend CF₃ < SF₅ < tert-butyl was reproduced across multiple series. [1] This logP elevation is corroborated by independent measurements: pentafluorosulfanylbenzene (PhSF₅) has a measured logP of 3.36, while benzotrifluoride (PhCF₃) has a logP of approximately 2.9, yielding a ΔlogP of ~0.46 for the unsubstituted phenyl series. [2][3] For the benzaldehyde series specifically, 4-(pentafluorothio)benzaldehyde has a reported logP of 4.16, whereas 2-bromo-5-(trifluoromethyl)benzaldehyde has a calculated XlogP of 3.28—consistent with the trend of SF₅ conferring higher lipophilicity. [4][5] The lipophilicity index (π) for SF₅ is surpassed only by SCF₃ among common fluorinated substituents. [6]

lipophilicity drug design ADME bioisostere

Dipole-Driven Stereoelectronic Control by SF₅

The computationally determined dipole moment of pentafluorosulfanylmethane (SF₅–CH₃) is 2.78 D (B3LYP/6-31G**), which is significantly greater than that of 1,1,1-trifluoroethane (CF₃–CH₃) at 2.06 D—a 35% increase—and approaches the dipole moment of nitromethane (3.48 D). [1] This substantial dipole difference has direct stereochemical consequences: the SF₅ group can override conventional Felkin-Anh stereochemical models in carbonyl additions, instead favoring a Cornforth-type transition state where the dipole of the SF₅ group is oriented antiperiplanar to the incoming nucleophile. [1] This dipole-driven stereoelectronic control has been experimentally validated in Staudinger ketene-imine cycloadditions and aldol condensations, where SF₅-substituted substrates exhibited distinct diastereoselectivities compared to their CF₃ analogs. [1] For 2-bromo-5-(pentafluorothio)benzaldehyde specifically, this enhanced dipole moment means that nucleophilic additions to the aldehyde carbonyl can be steered by the SF₅ dipole, offering a dimension of stereochemical control unavailable with the CF₃, OCF₃, or SCF₃ congeners.

asymmetric synthesis stereoelectronic effects dipole moment diastereoselectivity

Regioisomeric Advantage of para-SF₅ Benzaldehydes

In the racemic and enantioselective Pd- and Ru-catalyzed addition of arylboronic acids to SF₅-substituted benzaldehydes, 4-(pentafluorosulfur)benzaldehyde (para-SF₅) consistently afforded higher yields than 3-(pentafluorosulfur)benzaldehyde (meta-SF₅) across a range of arylboronic acid coupling partners. [1] Yields for the para-SF₅ substrate ranged from 42% to 98%, while the meta-SF₅ isomer gave lower yields under identical conditions. [1] In the enantioselective variant using (R,R)-Me-BIPAM as the chiral ligand, chiral SF₅-containing diarylmethanols were obtained in up to 94% yield and up to 98% ee, with the para-SF₅ benzaldehyde again outperforming its meta counterpart. [1] This regioisomeric performance difference is significant for 2-bromo-5-(pentafluorothio)benzaldehyde: the SF₅ group at the 5-position places it in a para relationship to the aldehyde (position 1) and meta relationship to the bromine (position 2), creating a unique electronic and steric environment that differs from both the 3-SF₅ and 4-SF₅ regioisomers. The 2-bromo substituent further enables chemoselective cross-coupling at the bromide prior to or following aldehyde functionalization.

Suzuki-Miyaura coupling palladium catalysis regioselectivity building block

Exceptional Hydrolytic and Chemical Stability of SF₅

The pentafluorosulfanyl group is distinguished by its exceptional chemical stability across a wide pH and redox range. Pentafluorosulfanylbenzene (PhSF₅) does not react with a refluxing solution of sodium hydroxide in aqueous ethanol—conditions that would hydrolyze many fluorinated functional groups including –OCF₃ and –SCF₃. [1] It is stable under oxidizing, reducing, strongly acidic, and strongly basic environments, reacting only with concentrated sulfuric acid at elevated temperatures. [1] This stability profile has been independently confirmed: the SF₅ group 'is very stable under strong acid and basic conditions' and demonstrates 'high chemical and thermal stability.' [2][3] Computational DFT studies further indicate that replacing –CF₃ or –OCF₃ with –SF₅ modifies the HOMO-LUMO gap, chemical hardness, and cohesive energy in ways that enhance overall molecular stability. [4] This contrasts with –OCF₃-substituted benzaldehydes, which can undergo hydrolysis under acidic or basic conditions, and –SCF₃ analogs, which are susceptible to oxidation. For 2-bromo-5-(pentafluorothio)benzaldehyde, this means the SF₅ group remains intact through a broad range of synthetic transformations (cross-couplings, condensations, reductions, oxidations) that would compromise other fluorinated benzaldehyde building blocks.

chemical stability hydrolysis resistance process chemistry functional group tolerance

Intermediate Steric Bulk: SF₅ Between CF₃ and tert-Butyl

The van der Waals volume of the SF₅ group is 55.4 ų, which is 60% larger than CF₃ (34.6 ų) but 28% smaller than tert-butyl (76.9 ų). [1] This intermediate steric profile is pharmacologically significant: SF₅ can serve as a bioisosteric replacement for tert-butyl groups (reducing steric bulk while retaining lipophilicity) or as a 'super CF₃' (increasing steric demand without the metabolic liability of aliphatic tert-butyl). [1][2] The octahedral geometry around the hypervalent sulfur atom results in a unique steric footprint distinct from the tetrahedral CF₃ and spherical tert-butyl groups, with the longer C–S (~1.81 Å) and S–F (~1.56 Å) bonds producing a flattened, disk-like steric profile. [1] This geometry reduces the barrier to rotation about the C–SF₅ bond relative to C–C bonds, with important consequences for conformational preorganization in receptor binding. [1] In the context of 2-bromo-5-(pentafluorothio)benzaldehyde, the SF₅ group at the 5-position provides steric shielding of the adjacent aromatic positions while the ortho-bromine remains sterically accessible for cross-coupling, enabling sequential functionalization strategies that are harder to achieve with bulkier tert-butyl or smaller CF₃ analogs.

steric parameters bioisostere lead optimization structure-activity relationship

Key Application Scenarios


Drug Discovery: SF₅ Bioisostere Strategy

In lead optimization campaigns where a CF₃-substituted aryl ring has reached a property ceiling—insufficient lipophilicity for membrane penetration, inadequate metabolic stability, or crowded IP space—2-bromo-5-(pentafluorothio)benzaldehyde offers a systematic upgrade path. [1] The SF₅ group provides a quantifiably higher logP (Δ ≈ +0.3 to +0.8), stronger electron-withdrawing power (σₚ = 0.68 vs. 0.54), and enhanced chemical stability compared to CF₃, while occupying a steric volume intermediate between CF₃ and tert-butyl. [1][2] The bromine handle enables late-stage diversification via Suzuki-Miyaura coupling to generate focused libraries of SF₅-containing biaryl drug candidates. [3] The distinct physicochemical signature of SF₅ also opens novel intellectual property space, as the SF₅ group is underrepresented in approved drugs and clinical candidates relative to CF₃. [2]

SF₅ in Agrochemical Development

The exceptional hydrolytic and oxidative stability of the SF₅ group—documented to withstand refluxing alcoholic NaOH and a broad range of pH conditions—makes 2-bromo-5-(pentafluorothio)benzaldehyde an attractive intermediate for designing agrochemicals requiring prolonged field persistence or resistance to environmental degradation. [1] The enhanced lipophilicity of SF₅-containing scaffolds improves cuticular penetration in pesticide design, while the electron-withdrawing character can modulate the electrophilicity of warheads targeting pest enzymes. [2] The aldehyde group enables condensation with hydrazines, hydroxylamines, and active methylene compounds to generate SF₅-bearing heterocycles common in fungicide and insecticide pharmacophores. [3]

Suzuki-Miyaura Diversification at Ortho-Bromo

The ortho-bromo substituent in 2-bromo-5-(pentafluorothio)benzaldehyde serves as a privileged site for Pd-catalyzed cross-coupling, while the meta-SF₅ group remains inert under standard Suzuki, Heck, and Sonogashira conditions. [1] This chemoselectivity profile enables sequential functionalization: the bromide can be coupled with aryl-, heteroaryl-, or alkenyl-boronic acids to install diverse fragments at the 2-position, followed by aldehyde functionalization (reductive amination, Wittig olefination, Knoevenagel condensation) to access SF₅-containing biaryl libraries. [1][2] The para-SF₅/aldehyde geometry in this regioisomer has been shown to favor higher cross-coupling yields compared to the meta-SF₅ isomer, providing a documented synthetic advantage. [2]

Dipole-Controlled Diastereoselective Additions

The pronounced dipole moment of the SF₅ group (2.78 D for SF₅–CH₃, 35% larger than CF₃–CH₃) enables dipole-directed stereochemical control in nucleophilic additions to the aldehyde carbonyl. [1] This stereoelectronic effect has been experimentally validated: SF₅-substituted aldehydes exhibit Cornforth-type transition state preferences distinct from the Felkin-Anh control observed with CF₃ substrates, leading to altered diastereoselectivity in aldol, Staudinger, and related transformations. [1] 2-Bromo-5-(pentafluorothio)benzaldehyde is therefore the preferred starting material when asymmetric induction at the benzylic position is desired, as the SF₅ dipole provides a stereocontrol element unavailable with traditional fluorinated benzaldehydes. [1]

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